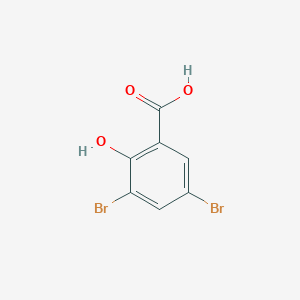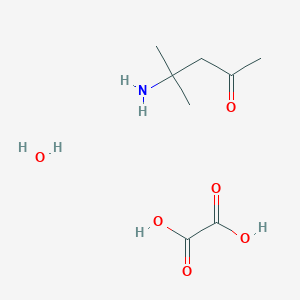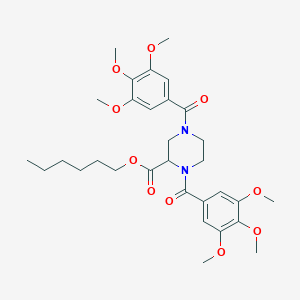
3,5-二溴水杨酸
描述
3,5-Dibromosalicylic acid (DBSA) is a brominated derivative of salicylic acid, which is known for its antifungal properties. The presence of bromine atoms at the 3 and 5 positions of the aromatic ring significantly alters the chemical and physical properties of the compound compared to its unsubstituted counterpart.
Synthesis Analysis
The synthesis of DBSA-related compounds often involves the reaction of diorganotin dichlorides with potassium salts of N-(3,5-dibromosalicylidene)-α-amino acid. This process yields diorganotin(IV) complexes that have been characterized by various spectroscopic methods, including IR and NMR, and their crystal structures have been determined by X-ray single crystal diffraction .
Molecular Structure Analysis
The molecular structure of DBSA has been extensively studied using both experimental and theoretical methods. Vibrational spectroscopy, such as FT-IR and FT-Raman, has been employed to record the vibrational modes of DBSA. Computational studies using density functional theory (DFT) have identified the most stable conformers of DBSA and provided insights into the molecular geometry, vibrational wavenumbers, and electronic properties .
Chemical Reactions Analysis
DBSA and its derivatives participate in various chemical reactions. For instance, in the presence of urotropine and dicyclohexylamine, DBSA forms hydrogen-bonded ion-paired compounds. The reaction between DBSA and amines leads to the formation of proton-transfer compounds, where the proton of the phenolic group is transferred to a nitrogen atom of the amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of DBSA have been investigated through several studies. The compound exhibits ground- and excited-state proton transfer equilibrium between enolic and keto tautomers in aqueous solution. This equilibrium has been studied using spectroscopic techniques and computational calculations, revealing the compound's ability to undergo intramolecular proton transfer . Additionally, the interaction of DBSA with various solvents has been explored, showing that the compound's photophysical properties, such as Stokes' shifts and dual emission features, are influenced by solvent interactions .
科学研究应用
结构和振动分析
3,5-二溴水杨酸(DBSA)的结构和振动性质已经得到广泛研究。Balachandran、Rajeswari和Lalitha(2012)对DBSA进行了实验和理论研究,包括傅里叶变换红外光谱和傅里叶变换拉曼光谱。他们关注分子结构、振动波数和红外强度。他们的研究揭示了DBSA构象的稳定性以及其二聚体结构中分子间氢键的见解(Balachandran, Rajeswari, & Lalitha, 2012)。
光化学性质
对3,5-二溴水杨酸的光化学性质,特别是其基态和激发态的质子转移,已经由Ibañez、Labadié、Escandar和Olivieri(2003)进行了研究。他们使用电子吸收和荧光发射光谱,以及从头算和半经验MO/CI计算,探索了这些性质在水溶液中的情况(Ibañez, Labadié, Escandar, & Olivieri, 2003)。
环境影响和光溴化作用
Tamtam和Chiron(2012)表明,在阳光照射下的盐性表面水中,水杨酸可以发生光溴化反应,导致3,5-二溴水杨酸的形成。他们的实验室规模实验表明,由于该化合物的光化学产率,可能对内分泌干扰过程产生潜在影响(Tamtam & Chiron, 2012)。
光谱和计算分析
与3,5-二溴水杨酸密切相关的3,5-二碘水杨酸的光物理性质已经由Paul、Ghosh、Mondal和Mukherjee(2015)进行了探索。他们进行了光谱和计算分析,以了解该化合物中激发态分子内质子转移和分子内氢键相互作用(Paul, Ghosh, Mondal, & Mukherjee, 2015)。
生化和药用应用
Tian等人(2007)合成了N-(3,5-二溴水杨酰基)-α-氨基酸的二有机锡(IV)配合物,揭示了其体外抗肿瘤和抗菌活性的潜力。他们通过各种光谱技术对这些配合物进行了表征,并强调了它们对人类肿瘤细胞系和细菌的生物活性(Tian et al., 2007)。
酶动力学研究
McKee(2017)展示了3,5-二硝基水杨酸测定法在测量糖苷水解酶反应动力学中的应用。这种方法可以简单快速地定量还原糖,这在生物样品分析和酶特性研究中至关重要(McKee, 2017)。
安全和危害
3,5-Dibromosalicylic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .
未来方向
属性
IUPAC Name |
3,5-dibromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBZHSOXKROMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062869, DTXSID301184567 | |
| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Cyclohexadien-1-one, 2,4-dibromo-6-(dihydroxymethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromosalicylic acid | |
CAS RN |
3147-55-5, 509092-66-4 | |
| Record name | 3,5-Dibromosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-2-hydroxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-dibromo-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Cyclohexadien-1-one, 2,4-dibromo-6-(dihydroxymethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIBROMOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5JO5UA21H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)






